![molecular formula C14H8Br2 B048569 2,3-Dibromoanthracene CAS No. 117820-97-0](/img/structure/B48569.png)
2,3-Dibromoanthracene
Overview
Description
2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It is a useful synthetic intermediate used to synthesize various acenes and acene derivatives such as Acenaphth [1,2-b]anthracene, which is mutagenic .
Chemical Reactions Analysis
A visible light promoted approach to anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction has been reported . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans in good to excellent yields in one pot .
Physical And Chemical Properties Analysis
2,3-Dibromoanthracene has a molecular formula of C14H8Br2 and a molecular weight of 336.02 . It has a melting point of 270 °C and a predicted boiling point of 441.1±18.0 °C . The density is predicted to be 1.768±0.06 g/cm3 . It is a solid substance with a light yellow to brown color .
Scientific Research Applications
1. Visible Light Enabled [4+2] Annulation Reactions A recent study reported a visible light promoted approach to anthracenone-furans from readily available 2,3-dibromonaphthoquinones and phenylbenzofurans via a formal Diels Alder reaction. This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals and elimination to give anthracenone-furans in good to excellent yields in one pot .
Synthesis of Anthracene Derivatives
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . 2,3-Dibromoanthracene can be used in the synthesis of these anthracene derivatives .
Biological Applications
Anthracene derivatives display useful biological activities. For instance, the anthraquinone derivatives exert antimicrobial and anti-inflammatory activity . 2,3-Dibromoanthracene can be used in the synthesis of these biologically active anthracene derivatives .
4. Application in Organic Light-Emitting Diodes (OLEDs) Anthracene derivatives are relevant for the development and application of several organic materials, such as organic light-emitting diodes (OLEDs) . 2,3-Dibromoanthracene can be used in the synthesis of these anthracene derivatives used in OLEDs .
5. Application in Organic Field-Effect Transistors (OFETs) Anthracene derivatives have been employed as an organic semiconductor in an OFET device . 2,3-Dibromoanthracene can be used in the synthesis of these anthracene derivatives used in OFETs .
Application in Polymeric Materials
Anthracene derivatives are used in the development of polymeric materials . 2,3-Dibromoanthracene can be used in the synthesis of these anthracene derivatives used in polymeric materials .
Safety and Hazards
Future Directions
In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties . This suggests that modifications to the 2,3-Dibromoanthracene molecule could be explored for the development of new materials.
Mechanism of Action
Target of Action
2,3-Dibromoanthracene is a derivative of anthracene with two bromine atoms . It primarily targets polycyclic compounds such as anthraquinones . These targets play a significant role in various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Mode of Action
The compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction involves wavelength-selective agitation of 4CzIPN, energy transfer to quinones, recombination of 1,6-biradicals, and elimination to give anthracenone-furans . The result is a change in the structure and function of the target molecules, leading to various downstream effects.
Biochemical Pathways
The Diels-Alder reaction that 2,3-Dibromoanthracene undergoes affects several biochemical pathways. These anthracenone-furans have potential uses in biological applications .
Result of Action
The molecular and cellular effects of 2,3-Dibromoanthracene’s action are largely dependent on its interaction with its targets. The compound’s reaction with anthraquinones leads to the formation of anthracenone-furans , which exhibit remarkable bioactivities . These include antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2,3-Dibromoanthracene can be influenced by various environmental factors. For instance, the Diels-Alder reaction it undergoes is facilitated by visible light Additionally, the reaction conditions, such as temperature and the presence of other chemicals, can also impact the compound’s action
properties
IUPAC Name |
2,3-dibromoanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSPWUUMSDFTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoanthracene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,3-Dibromoanthracene?
A1: 2,3-Dibromoanthracene is typically synthesized through the bromination of anthracene. A convenient method involves reacting anthracene with bromine in the presence of a suitable solvent like dichloromethane or chloroform [, , ]. This reaction yields 2,3-dibromoanthracene as a major product.
Q2: How does the structure of 2,3-Dibromoanthracene make it suitable for creating molecular wires and graphene nanoribbons?
A2: 2,3-Dibromoanthracene possesses bromine atoms at the 2 and 3 positions of the anthracene core. These bromine atoms act as reactive sites for on-surface polymerization reactions []. This means they can undergo coupling reactions on a metal surface, allowing the formation of covalent bonds with adjacent molecules and leading to the creation of extended molecular chains. This characteristic makes 2,3-dibromoanthracene a valuable precursor for synthesizing molecular wires and graphene nanoribbons [].
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